![molecular formula C14H13N3S B2686196 6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1269533-96-1](/img/structure/B2686196.png)
6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
6-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound that has shown promise in scientific research for its potential use as a therapeutic agent.
Scientific Research Applications
- Thiazoles, including derivatives like our compound, have shown promise as antitumor and cytotoxic agents. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines . Further studies could explore the potential of our compound in cancer therapy.
- The compound’s structural features may contribute to antiretroviral activity. Researchers have developed potent TARP subtype γ-8 antagonists, including a related compound, and evaluated their feasibility for imaging TARP γ-8 dependent receptors in vivo . Investigating our compound’s antiretroviral potential could be valuable.
- A compound with a similar structure (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) demonstrated inhibition against VEGFR2, a receptor involved in angiogenesis. This suggests that our compound might also have anti-angiogenic potential .
Antitumor and Cytotoxic Activity
Antiretroviral Activity
Inhibition of VEGFR2
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with transmembrane ampa receptor regulatory proteins (tarps), specifically the γ-8 subtype . TARPs are a family of proteins that modulate the activity of AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .
Mode of Action
It is suggested that the compound may act as an antagonist, inhibiting the activity of its target . This inhibition could result in changes to the function of the target, potentially altering the transmission of signals in the nervous system .
Biochemical Pathways
Given its potential interaction with tarps, it may influence the glutamatergic system, which is involved in cognitive functions such as learning and memory .
Pharmacokinetics
Thiazole compounds, which include this compound, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with tarps, it could influence synaptic transmission in the nervous system .
properties
IUPAC Name |
6-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-6-12-13(8-10)18-14(17-12)16-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWWNPAZRHCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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